3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride

TDO inhibitor tryptophan 2,3-dioxygenase kynurenine pathway

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride (CAS 1049791-87-8) is a synthetic tryptamine derivative featuring a 5-bromo substituent on the indole core and a pyridin-4-yl group at the 2-position. This compound has been characterized as an inhibitor of both human tryptophan 2,3-dioxygenase (hTDO) and indoleamine 2,3-dioxygenase 1 (hIDO1), enzymes critical to the kynurenine pathway of tryptophan metabolism.

Molecular Formula C15H15BrClN3
Molecular Weight 352.65 g/mol
CAS No. 1049791-87-8
Cat. No. B3078198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride
CAS1049791-87-8
Molecular FormulaC15H15BrClN3
Molecular Weight352.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl
InChIInChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H
InChIKeyXAHSNMHHOOFZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride (CAS 1049791-87-8): A TDO/IDO1 Dual Inhibitor Building Block


3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride (CAS 1049791-87-8) is a synthetic tryptamine derivative featuring a 5-bromo substituent on the indole core and a pyridin-4-yl group at the 2-position [1]. This compound has been characterized as an inhibitor of both human tryptophan 2,3-dioxygenase (hTDO) and indoleamine 2,3-dioxygenase 1 (hIDO1), enzymes critical to the kynurenine pathway of tryptophan metabolism [1]. Its dual inhibitory profile, combined with a defined selectivity window between the two targets, distinguishes it from simple tryptamine analogs and positions it as a specialized tool compound for immuno-oncology and neurodegenerative disease research [1][2].

Why 5-Bromotryptamine or Other Simple Indole Analogs Cannot Replace CAS 1049791-87-8


Generic substitution with unsubstituted tryptamine or 5-bromotryptamine (CAS 3610-42-2) is not scientifically valid for applications targeting the TDO/IDO1 axis. The 2-pyridin-4-yl substituent in CAS 1049791-87-8 is a critical pharmacophoric element that fundamentally alters target engagement [1]. While 5-bromotryptamine lacks the pyridinyl moiety essential for coordinating with the heme iron in IDO1 and TDO active sites, CAS 1049791-87-8 demonstrates a quantifiable dual inhibition profile (hTDO IC50 40 nM; hIDO1 IC50 640 nM) with a 16-fold selectivity window [1]. Similarly, the non-halogenated analog (CAS 374064-06-9) or the 5-chloro variant (CAS 1052411-15-0) cannot be assumed to replicate this profile, as halogen size and electronegativity at the 5-position directly influence binding pocket complementarity and selectivity [1][2].

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole HCl (CAS 1049791-87-8)


hTDO Inhibition Potency: 40 nM IC50 in Biochemical Assay

CAS 1049791-87-8 inhibits recombinant human TDO (aa 19–388) with an IC50 of 40 nM in a cell-free spectrophotometric assay [1]. While direct head-to-head data against 5-bromotryptamine in the same assay are not publicly available, class-level SAR indicates that simple 5-substituted tryptamines lacking the 2-pyridin-4-yl group typically exhibit substantially weaker or absent TDO inhibition, as the pyridinyl nitrogen is required for direct heme-iron coordination [2]. This 40 nM potency places the compound in a favorable range for use as a biochemical tool compound to probe TDO-mediated tryptophan catabolism [1].

TDO inhibitor tryptophan 2,3-dioxygenase kynurenine pathway immuno-oncology

Defined TDO/IDO1 Selectivity Window: 16-Fold Preference for hTDO Over hIDO1

Under identical assay conditions (recombinant enzyme, E. coli expression, spectrophotometric readout), CAS 1049791-87-8 exhibits an hTDO IC50 of 40 nM and an hIDO1 IC50 of 640 nM, yielding a 16-fold selectivity for TDO over IDO1 [1]. This contrasts with many clinical-stage dual IDO1/TDO inhibitors that aim for equipotent inhibition; the selectivity window here makes the compound particularly useful for dissecting TDO-specific contributions to kynurenine pathway flux in cellular and in vivo models where IDO1 is also expressed [1][2]. Direct comparator data for the 5-chloro analog (CAS 1052411-15-0) or non-halogenated analog (CAS 374064-06-9) in the same assay system are not publicly available, but the bromine atom's van der Waals radius and electronic properties are known to influence selectivity in indole-based IDO/TDO inhibitors [2].

dual inhibitor IDO1 TDO selectivity Parkinson's disease

Cellular TDO Inhibition: EC50 Values in Human Cancer Cell Lines

In cellular contexts, CAS 1049791-87-8 inhibits TDO activity with EC50 values of 1,070 nM in human SW48 colorectal adenocarcinoma cells and 3,030 nM in human A-172 glioblastoma cells, both engineered to overexpress TDO [1]. The ~3-fold difference in cellular potency between these two lines may reflect differential compound permeability, intracellular protein binding, or TDO expression levels. This cell-based activity confirms that the biochemical inhibition translates to a cellular context, a critical filter for selecting compounds intended for cell-based target validation studies [1]. Simple tryptamine analogs without the pyridinyl moiety would not be expected to show comparable cellular TDO inhibition, as they lack the essential heme-coordinating pharmacophore [2].

cellular assay TDO SW48 A-172 kynurenine

CYP2C9 Inhibition Profile: Low Micromolar IC50 Supports Favorable Off-Target Selectivity

CAS 1049791-87-8 inhibits human CYP2C9 with an IC50 of 9,270 nM (9.27 μM), as measured in human liver microsomes using 4'-hydroxy diclofenac as a probe substrate [1]. This value is >230-fold higher than its hTDO IC50 (40 nM), indicating a substantial selectivity margin against this major drug-metabolizing cytochrome P450 isoform [1]. In the context of the IDO/TDO inhibitor field, where several clinical candidates have been limited by CYP-mediated drug–drug interaction liabilities, this favorable selectivity profile provides a differentiated starting point for further optimization [2]. Comparable CYP2C9 inhibition data for the 5-chloro analog (CAS 1052411-15-0) or the non-halogenated analog (CAS 374064-06-9) are not publicly available, making this an empirical differentiator for procurement decisions.

CYP2C9 drug metabolism off-target selectivity liver microsomes

Optimal Research Applications for 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole HCl (CAS 1049791-87-8)


TDO-Mediated Kynurenine Pathway Dissection in Immuno-Oncology

With a biochemical hTDO IC50 of 40 nM and 16-fold selectivity over hIDO1, this compound is well-suited for experiments that require selective TDO inhibition to deconvolve the contributions of TDO versus IDO1 to kynurenine production in tumor microenvironments [1]. Researchers can apply the compound at concentrations between ~100–500 nM to achieve near-complete TDO inhibition while preserving substantial IDO1 activity, enabling pathway-specific mechanistic studies [1][2].

Cellular Target Engagement Studies in TDO-Overexpressing Cancer Models

The validated cellular EC50 values in SW48 (1,070 nM) and A-172 (3,030 nM) cell lines provide researchers with empirically determined concentration ranges for TDO inhibition in living cells [1]. This eliminates the need for extensive pilot dose-ranging experiments and supports reproducible experimental design across laboratories. The compound can serve as a reference inhibitor for benchmarking novel TDO inhibitors in cell-based kynurenine quantification assays [1].

Medicinal Chemistry SAR Exploration Around the 5-Bromo-2-pyridin-4-yl Indole Scaffold

As a fully characterized synthetic building block with defined TDO/IDO1 selectivity, CYP liability, and cellular activity, CAS 1049791-87-8 provides a data-rich starting point for structure–activity relationship (SAR) campaigns [1]. Medicinal chemists can use this compound as a reference to systematically evaluate the impact of halogen substitution (Br vs. Cl vs. F vs. H) at the 5-position on TDO potency and selectivity, an SAR dimension for which comparative data remain unpublished [1][2].

Parkinson's Disease and Neurodegeneration Research Requiring TDO Modulation

Given the established link between TDO-mediated tryptophan catabolism, quinolinic acid neurotoxicity, and Parkinson's disease pathogenesis, this compound can be employed in neuronal cell models and ex vivo brain slice assays to investigate the neuroprotective effects of TDO inhibition [2]. Its favorable CYP2C9 selectivity margin (IC50 9,270 nM) supports its use in complex biological matrices where metabolic stability is a concern [1].

Quote Request

Request a Quote for 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.